molecular formula C19H22ClN3O2 B2394268 N-(2-Chlorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide CAS No. 2379984-37-7

N-(2-Chlorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide

Cat. No. B2394268
CAS RN: 2379984-37-7
M. Wt: 359.85
InChI Key: ULQAJCXJVQREBV-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. This compound is commonly referred to as 'Compound X' for the purpose of

Mechanism of Action

Compound X acts as a selective antagonist of the nicotinic acetylcholine receptor (nAChR) alpha7 subtype. This receptor is widely distributed in the brain and plays a crucial role in various physiological processes such as learning and memory, attention, and sensory processing. By blocking the alpha7 nAChR, Compound X modulates the activity of various neurotransmitters such as dopamine, glutamate, and GABA, which are involved in the regulation of these physiological processes.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Compound X has also been found to have anti-inflammatory properties, which makes it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, Compound X has been found to have analgesic properties, which makes it a potential therapeutic agent for the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of Compound X is its selectivity for the alpha7 nAChR subtype. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of Compound X is its low solubility in water, which makes it difficult to administer in vivo. Additionally, the synthesis of Compound X is a multistep process, which can be time-consuming and expensive.

Future Directions

There are various future directions for the research on Compound X. One of the potential future directions is the development of more efficient and cost-effective synthesis methods for Compound X. Another potential future direction is the investigation of the potential therapeutic applications of Compound X in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the role of Compound X in the regulation of various physiological processes such as learning and memory, attention, and sensory processing can be further studied to gain a better understanding of its mechanism of action.

Synthesis Methods

Compound X can be synthesized through a multistep process. The first step involves the reaction of 2-chlorobenzonitrile with 2-methylpyridine in the presence of sodium hydride to produce 2-chloro-N-(2-methylpyridin-6-yl)benzamide. The second step involves the reaction of the intermediate compound with piperidine-1-carboxylic acid in the presence of triethylamine to produce Compound X.

Scientific Research Applications

Compound X has been found to have potential applications in various areas of scientific research. It has been extensively studied for its use as a therapeutic agent in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Compound X has also been studied for its potential use as a tool in neuroscience research due to its ability to target specific receptors in the brain.

properties

IUPAC Name

N-(2-chlorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-14-6-4-10-18(21-14)25-13-15-7-5-11-23(12-15)19(24)22-17-9-3-2-8-16(17)20/h2-4,6,8-10,15H,5,7,11-13H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQAJCXJVQREBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chlorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide

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